

The Versatile Scaffold: 4-Amino-2-methoxybenzoic Acid in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **4-Amino-2-methoxybenzoic acid**, a simple yet functionally rich aromatic compound, has emerged as a valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy group ortho to the carboxylic acid, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of **4-Amino-2-methoxybenzoic acid** as a pivotal intermediate, exploring its synthesis, chemical properties, and its role in the development of therapeutic agents across various disease areas. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Chemical Properties and Synthesis

4-Amino-2-methoxybenzoic acid, also known as 4-amino-o-anisic acid, possesses a molecular formula of $C_8H_9NO_3$ and a molecular weight of 167.16 g/mol. [1] Key physicochemical properties are summarized in Table 1. The presence of both an acidic carboxylic group and a basic amino group imparts amphoteric character, while the methoxy group influences the electronic and conformational properties of the molecule.

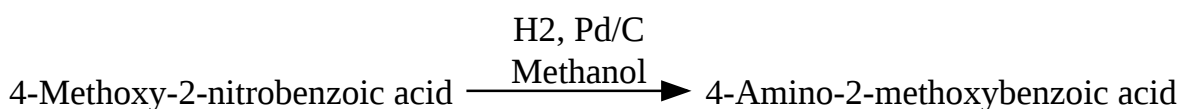
Table 1: Physicochemical Properties of **4-Amino-2-methoxybenzoic Acid**

Property	Value	Reference
CAS Number	2486-80-8	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Melting Point	149-153 °C	[1]
Appearance	Pale cream crystalline powder	[2]
SMILES	COc1cc(N)ccc1C(O)=O	[1]
InChI Key	OLJXRTRRJSMURJ-UHFFFAOYSA-N	[1]

A common and efficient method for the laboratory-scale synthesis of **4-Amino-2-methoxybenzoic acid** involves the reduction of its nitro precursor, 4-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Amino-2-methoxybenzoic Acid

Reaction Scheme:



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Caption: Synthesis of **4-Amino-2-methoxybenzoic acid**.

Materials:

- 4-Methoxy-2-nitrobenzoic acid
- 10% Palladium on activated carbon (Pd/C)

- Methanol
- Diatomaceous earth (Celite®)

Procedure:

- In a suitable reaction vessel, dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL).[3]
- Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[3]
- Subject the mixture to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.[3]
- Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.[3]
- Concentrate the filtrate under reduced pressure to dryness to yield **4-Amino-2-methoxybenzoic acid** as a solid. The reaction typically proceeds with a high yield (approaching 100%).[3]

Applications in Medicinal Chemistry

The structural features of **4-Amino-2-methoxybenzoic acid** make it an attractive starting material for the synthesis of a variety of therapeutic agents. The amino group serves as a handle for amide bond formation, while the carboxylic acid can be converted to esters or amides. The aromatic ring can also undergo further substitution to modulate the pharmacological properties of the final compounds.

Antipsychotic Agents: The Amisulpride Story

A prominent example of the utility of this scaffold is in the synthesis of the atypical antipsychotic drug, Amisulpride. A key intermediate in the industrial production of Amisulpride is 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a direct derivative of the parent compound.[4][5]

Workflow for the Synthesis of a Key Amisulpride Intermediate:



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Caption: Synthetic workflow for an Amisulpride intermediate.

Modulators of Serotonin Receptors

Derivatives of **4-Amino-2-methoxybenzoic acid** have been extensively explored as ligands for G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₄ receptor. These receptors are implicated in various physiological processes, including gastrointestinal motility and cognitive function. Research has shown that esters of 4-amino-5-chloro-2-methoxybenzoic acid can act as potent 5-HT₄ receptor agonists and antagonists.

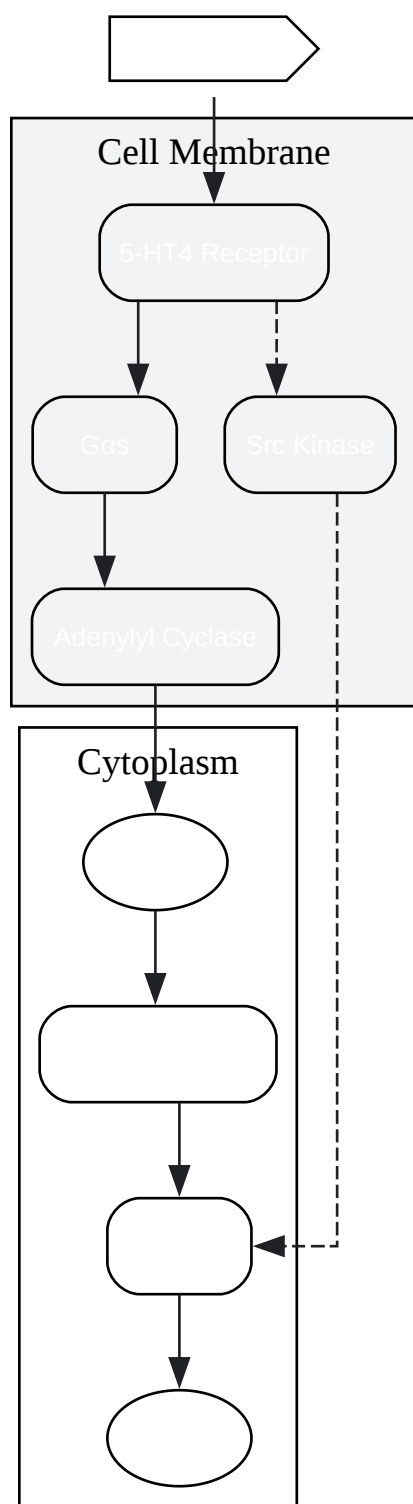
Table 2: Biological Activity of 4-Amino-5-chloro-2-methoxybenzoic Acid Esters as 5-HT₄ Receptor Ligands

Compound	K _i (nM)	pA ₂	Activity
7a (ML 10302)	1.07 ± 0.5	-	Partial Agonist
7g	0.26 ± 0.06	8.6	Antagonist
7k	1.0 ± 0.3	-	Partial Agonist

Data extracted from a study on new esters of 4-amino-5-chloro-2-methoxybenzoic acid.

The 5-HT₄ receptor primarily signals through the G_{αs}-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.

5-HT₄ Receptor Signaling Pathway:



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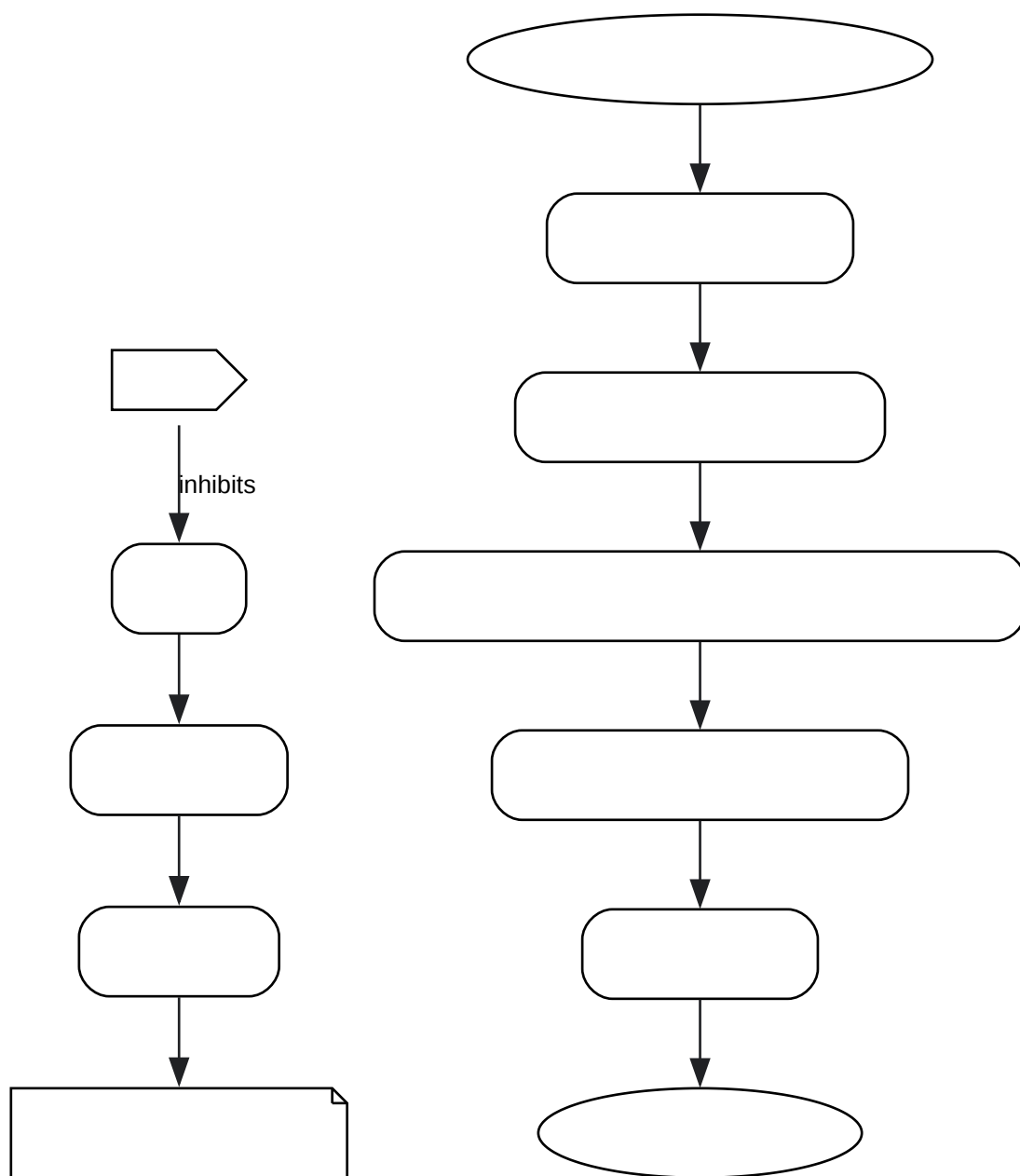
Caption: Simplified 5-HT₄ receptor signaling cascade.

Anti-inflammatory and Analgesic Potential

The **4-Amino-2-methoxybenzoic acid** scaffold has been utilized in the development of novel anti-inflammatory and analgesic agents.^{[2][6]} The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.

A related compound, Tranilast, an analog of a tryptophan metabolite, is an anti-allergic and anti-inflammatory drug.^[7] Its mechanism involves the suppression of chemical mediator release from mast cells and the inhibition of the TGF- β signaling pathway, which plays a crucial role in inflammation and fibrosis.^{[8][9]}

TGF- β Signaling Pathway Inhibition:



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